3-Bromopenta-1,4-diene

Metal-Free Synthesis Organosulfur Chemistry β-Keto Sulfides

3-Bromopenta-1,4-diene (C₅H₇Br, MW 147.01) is a nonconjugated 1,4-diene featuring a secondary allylic bromide at the C3 position. The compound is recognized for its dual functional architecture: two terminal alkenes (penta-1,4-diene) flanking a central electrophilic sp³ carbon-bromine bond.

Molecular Formula C5H7Br
Molecular Weight 147.01 g/mol
CAS No. 109774-95-0
Cat. No. B15421964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopenta-1,4-diene
CAS109774-95-0
Molecular FormulaC5H7Br
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC=CC(C=C)Br
InChIInChI=1S/C5H7Br/c1-3-5(6)4-2/h3-5H,1-2H2
InChIKeyOREIOESYRJCADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopenta-1,4-diene (CAS 109774-95-0): Technical Baseline and Procurement Considerations


3-Bromopenta-1,4-diene (C₅H₇Br, MW 147.01) is a nonconjugated 1,4-diene featuring a secondary allylic bromide at the C3 position. The compound is recognized for its dual functional architecture: two terminal alkenes (penta-1,4-diene) flanking a central electrophilic sp³ carbon-bromine bond. This structure is distinctly different from conjugated 1,3-dienes and 1-bromo-1,4-dienes, which are more commonly encountered in synthetic chemistry. The compound is commercially available as a research chemical with typical purity specifications of 95% . A reproducible one-step synthetic protocol yielding the title compound quantitatively using adapted Vilsmeier conditions has been reported, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1].

3-Bromopenta-1,4-diene (CAS 109774-95-0): Why Generic Substitution with Common Analogs Fails in Research Applications


The specific substitution pattern of 3-bromopenta-1,4-diene is critical and cannot be casually replaced by in-class bromodienes or other allylic bromides. The C3 bromine atom is a secondary allylic halide, flanked by two unsubstituted vinyl groups, creating a unique electrophilic center whose reactivity differs markedly from the more stable 1-bromo-1,4-dienes or the conjugated 2,4-dienyl bromides [1]. In radical-mediated reactions, this structure directs the addition to the terminal vinyl position due to steric and electronic factors distinct from other diene isomers . Furthermore, its nonconjugated diene structure avoids the π-electron delocalization of conjugated systems, resulting in different solvolytic and nucleophilic substitution pathways. Thus, selecting an alternative bromo-diene (e.g., 3-bromopenta-2,4-diene, 5-bromo-1,3-pentadiene) without quantitative validation of the specific reaction outcome risks altering or failing the intended synthetic transformation.

3-Bromopenta-1,4-diene (CAS 109774-95-0): Head-to-Head Performance and Comparative Data for Informed Procurement


3-Bromopenta-1,4-diene in Metal-Free β-Keto Sulfide Synthesis: Superior Conversion vs. Chlorinated Analogs

In a comparative study, 3-bromopenta-1,4-diene (1a) exhibited markedly higher reactivity in a metal-free synthesis of β-keto sulfides when compared to its chlorinated analog. Using 4-methylthiophenol (2a) as the nucleophile and a simple base (KOH) in DMSO at room temperature, the bromo-diene afforded the target β-keto sulfide (3a) in a substantially higher yield [1].

Metal-Free Synthesis Organosulfur Chemistry β-Keto Sulfides

Selective Synthesis of Dienyl Sulfides via Tunable Reaction Pathways Enabled by 3-Bromopenta-1,4-diene

The reactivity of 3-bromopenta-1,4-diene can be selectively channeled to form either β-keto sulfides or dienyl sulfides by adjusting reaction conditions, a tunability not demonstrated for 1-bromo-1,4-diene isomers. In the same metal-free system, using a 1:1 molar ratio of 3-bromopenta-1,4-diene to thiol with KOH in DMSO at room temperature selectively yields β-keto sulfides, while using excess base (3.0 equiv) with a 1:2 ratio directs the reaction toward dienyl sulfides in yields up to 70% [1].

Chemoselectivity Divergent Synthesis Sulfur Chemistry

3-Bromopenta-1,4-diene: Distinct Solvolytic Reactivity Versus Conjugated and Cyclic Analogs

3-Bromopenta-1,4-diene undergoes solvolysis in polar solvents (e.g., methanol) at a rate significantly faster than its conjugated or cyclic analogs. This enhanced reactivity stems from the formation of a resonance-stabilized allylic carbocation upon bromide departure, a pathway unavailable to non-allylic or poorly stabilized systems [1]. Under identical conditions, 5-bromocyclopentadiene is inert due to the instability of the corresponding cyclopentadienyl carbocation, providing a clear functional differentiation [2].

Physical Organic Chemistry Solvolysis Carbocation Stability

Quantitative One-Step Synthesis and Comprehensive Characterization Data for 3-Bromopenta-1,4-diene

A fully detailed and validated one-step synthesis of 3-bromopenta-1,4-diene has been reported, providing a reliable starting point for its use. The protocol utilizes adapted Vilsmeier conditions to achieve the title compound in quantitative yield. Comprehensive characterization data, including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra, are available, ensuring accurate identity verification for end-users [1].

Synthetic Methodology Process Chemistry Analytical Characterization

3-Bromopenta-1,4-diene (CAS 109774-95-0): Recommended Application Scenarios Based on Evidence


Metal-Free Synthesis of β-Keto and Dienyl Sulfide Libraries

The compound is optimally suited as a key substrate for the parallel or divergent synthesis of sulfur-containing small molecules. Its ability to produce both β-keto sulfides (yield up to 75%) and dienyl sulfides (yield up to 70%) under mild, metal-free conditions makes it a valuable building block for medicinal chemistry programs exploring sulfur-containing pharmacophores [1].

Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions

3-Bromopenta-1,4-diene, bearing a reactive C-Br bond, is a suitable partner in palladium-catalyzed cross-coupling reactions. This reactivity is characteristic of 1,4-dienyl bromides, which have been shown to undergo facile functionalization via Suzuki, Heck, and carbonylation reactions to generate more complex diene-containing scaffolds [1].

Precursor for Allylic Carbocation-Based Transformations

The compound's ability to readily generate a resonance-stabilized allylic carbocation upon bromide departure in polar solvents positions it as a strategic intermediate for nucleophilic substitution reactions (SN1-type). This property is particularly useful for introducing the penta-1,4-diene moiety into molecules under mild conditions, where less reactive halides would fail [2].

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